![molecular formula C17H34O8 B608014 Hydroxy-PEG5-t-butyl ester CAS No. 850090-09-4](/img/structure/B608014.png)
Hydroxy-PEG5-t-butyl ester
Overview
Description
Hydroxy-PEG5-t-butyl ester is a PEG derivative containing a hydroxyl group with a t-butyl ester . The hydrophilic PEG spacer increases solubility in aqueous media . The hydroxyl group enables further derivatization or replacement with other reactive functional groups .
Synthesis Analysis
This heterobifunctional, PEGylated crosslinker features a hydroxyl group at one end and t-butyl-protected carboxylic acid at the other, which can be deprotected with acidic conditions . It can be used for bioconjugation or as a building block for synthesis of small molecules, conjugates of small molecules and/or biomolecules, or other tool compounds for chemical biology and medicinal chemistry that require ligation .Molecular Structure Analysis
The molecular formula of this compound is C17H34O8 . Its molecular weight is 366.4 g/mol . The IUPAC name is tert-butyl 3-[2-[2-[2-[2-(2-hydroxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]propanoate .Chemical Reactions Analysis
The t-butyl protected carboxylic acid at one end of the this compound can be deprotected under acidic conditions . This allows it to participate in further chemical reactions.Physical And Chemical Properties Analysis
This compound has a refractive index of n/D 1.448 and a density of 1.071 . It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 8 . It also has a rotatable bond count of 19 .Scientific Research Applications
Application in Drug Delivery Systems
Hydroxy-PEG5-t-butyl ester and its derivatives, primarily recognized as PEGylated compounds, play a pivotal role in enhancing the solubility and stability of pharmaceutical formulations. The application of PEGylation, the process of attaching polyethylene glycol (PEG) chains to molecules, has been instrumental in improving the biopharmaceutical properties of drugs. These modifications include increased stability, resistance to proteolytic inactivation, reduced immunogenicity, extended circulatory life, and minimal toxicity, all contributing to improved drug delivery and efficacy. The inclusion of PEGylated compounds in drug formulations is a testament to their significance in enhancing drug solubility and stability, which is crucial for therapeutic efficiency (Jain & Jain, 2008).
Role in Bioconjugation and Nanomedicine
In the realm of bioconjugation and nanomedicine, PEGylation has been recognized for its ability to prolong blood circulation time and improve drug efficacy. The attachment of PEG chains to various biomolecules, a process known as PEGylation, is a well-established technique. PEGylated products have been in clinical use for decades, highlighting their importance in medical applications. However, recent insights have pointed out the formation of anti-PEG antibodies in patients exposed to PEGylated drugs or products containing PEG. These antibodies can lead to reduced drug efficacy and potential adverse effects, shedding light on the necessity for alternative polymers to PEG. Understanding the implications of PEG immunogenicity in drug delivery and bioconjugation is crucial for the development of safer and more effective alternatives (Thai Thanh Hoang Thi et al., 2020).
Advancements in Hydrogel Applications
This compound derivatives have found extensive applications in the creation of amphiphilic hydrogels, which are widely used in biomaterials due to their favorable mechanical properties and controlled release of hydrophobic substrates. The combination of polyethylene glycol (PEG) and polycaprolactone (PCL), both FDA-approved polymers, has led to significant advancements in the development of hydrogels with versatile applications in biomaterials. These hydrogels are either physically formed through hydrophobic interactions or chemically synthesized via crosslinking reactions. Their biocompatibility, biodegradability, and sensitivity to various stimuli make them suitable for applications such as injectable hydrogels and tissue scaffolds (Dabbaghi et al., 2021).
Mechanism of Action
Target of Action
Hydroxy-PEG5-t-butyl ester is a heterobifunctional, PEGylated crosslinker . It is primarily used for bioconjugation or as a building block for the synthesis of small molecules, conjugates of small molecules and/or biomolecules . The primary targets of this compound are therefore the molecules it is designed to link or conjugate.
Mode of Action
The compound features a hydroxyl group at one end and a t-butyl-protected carboxylic acid at the other . The hydroxyl group enables further derivatization or replacement with other reactive functional groups . The t-butyl protected carboxylic acid can be deprotected under acidic conditions . This allows the compound to interact with its targets and create a link or conjugation between them.
Biochemical Pathways
The exact biochemical pathways affected by this compound depend on the specific molecules it is used to link or conjugate. It is often used in the synthesis of antibody-drug conjugates or proteolysis-targeting chimeras (protac® molecules) for targeted protein degradation . In these cases, the compound would affect the pathways related to the function of the linked molecules.
Pharmacokinetics
The hydrophilic peg linker in the compound facilitates solubility in biological applications , which could potentially influence its bioavailability.
Result of Action
The molecular and cellular effects of this compound’s action depend on the specific molecules it is used to link or conjugate. For example, when used in the synthesis of antibody-drug conjugates, the result of its action could be the targeted delivery of a drug to a specific cell type .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the t-butyl protected carboxylic acid in the compound can be deprotected under acidic conditions . Therefore, the pH of the environment could potentially influence the compound’s action. Additionally, the compound is typically stored at -20°C , suggesting that temperature could also affect its stability.
Future Directions
Hydroxy-PEG5-t-butyl ester can be used for bioconjugation or as a building block for synthesis of small molecules, conjugates of small molecules and/or biomolecules, or other tool compounds for chemical biology and medicinal chemistry that require ligation . Examples of applications include its synthetic incorporation into antibody-drug conjugates or proteolysis-targeting chimeras (PROTAC® molecules) for targeted protein degradation . This suggests that it could have a wide range of applications in the future, particularly in the field of medicinal chemistry.
properties
IUPAC Name |
tert-butyl 3-[2-[2-[2-[2-(2-hydroxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]propanoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H34O8/c1-17(2,3)25-16(19)4-6-20-8-10-22-12-14-24-15-13-23-11-9-21-7-5-18/h18H,4-15H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SNYKXOAOLAFMRH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)CCOCCOCCOCCOCCOCCO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H34O8 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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